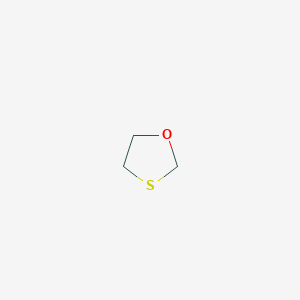

1,3-Oxathiolane

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-oxathiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJSZTJGFCFNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175112 | |

| Record name | 1,3-Oxathiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-97-5 | |

| Record name | 1,3-Oxathiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Oxathiolane and Its Derivatives

Cyclocondensation Approaches to the 1,3-Oxathiolane Ring System

Cyclocondensation reactions, typically involving the formation of a new ring through the reaction of two or more molecules with the elimination of a small molecule such as water, are fundamental to the synthesis of 1,3-oxathiolanes.

The most prevalent method for synthesizing the core this compound structure involves the acid-catalyzed cyclocondensation of aldehydes or ketones with 2-mercaptoethanol (B42355). This reaction proceeds via the formation of a hemithioacetal intermediate, followed by dehydration to close the five-membered ring. A variety of acid catalysts have been employed to facilitate this transformation, often under mild conditions.

For instance, benzoyloxyacetaldehyde reacts with 2-mercaptoethanol derivatives in toluene (B28343) under reflux in the presence of p-toluenesulfonic acid (p-TSA) to yield the corresponding this compound derivatives with efficiencies around 60% uoz.ac.ir. More recently, Lewis acids such as indium trifluoromethanesulfonate (B1224126) (In(OTf)₃) and scandium(III) triflate (Sc(OTf)₃) have been utilized as efficient and recyclable catalysts, enabling the conversion of various aromatic and aliphatic aldehydes and ketones to 1,3-oxathiolanes in dichloromethane (B109758) (CH₂Cl₂) at room temperature nih.govbeilstein-journals.org. TiCl₄-montmorillonite has also been reported as an effective solid acid catalyst, promoting chemoselective oxathioacetalization of aldehydes in the presence of ketones with high yields researchgate.net. Other effective catalysts include triisopropylsilyl triflate (TIPSOTf) uevora.ptacs.org, vanadium hydrogen sulfate (B86663) (V(HSO₄)₃) acs.org, yttrium triflate researchgate.net, and N-bromosaccharin capes.gov.br, often allowing for rapid reactions and high yields under mild conditions.

Table 1: Representative Catalysts and Conditions for this compound Synthesis from Carbonyls and 2-Mercaptoethanol

| Catalyst | Carbonyl Compound | Solvent | Temperature | Typical Yields | References |

| p-Toluenesulfonic acid (p-TSA) | Aldehydes/Ketones | Toluene | Reflux | ~60% | uoz.ac.ir |

| Indium trifluoromethanesulfonate (In(OTf)₃) | Aldehydes/Ketones | CH₂Cl₂ | Room Temperature | High | nih.gov |

| Scandium(III) triflate (Sc(OTf)₃) | Aldehydes/Ketones | CH₂Cl₂ | Room Temperature | High | beilstein-journals.org |

| TiCl₄-montmorillonite | Aldehydes | Various | Mild | Excellent | researchgate.net |

| Triisopropylsilyl triflate (TIPSOTf) | Aldehydes/Ketones | Dioxane | Room Temp/85°C | High | uevora.pt |

| Vanadium hydrogen sulfate (V(HSO₄)₃) | Aldehydes | Hexane | Reflux | High/Excellent | acs.org |

| Yttrium triflate | Aldehydes/Ketones | Various | Mild | High | researchgate.net |

| N-bromosaccharin | Aldehydes/Ketones | CH₂Cl₂ | Room Temperature | Good/Excellent | capes.gov.br |

An alternative route to oxathiolane derivatives involves the condensation of aldehydes with mercaptoacetic acid (thioglycolic acid). This reaction typically leads to the formation of 1,3-oxathiolan-5-one (B1253419) derivatives, which are cyclic thioesters. These syntheses are often achieved in a one-pot procedure using dehydrating agents or specific catalysts. For example, aromatic aldehydes react with mercaptoacetic acid in tetrahydrofuran (B95107) (THF) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and triethylamine (B128534), yielding 1,3-oxathiolan-5-one derivatives in up to 92% yield nih.gov. Silica (B1680970) gel has also been employed as a promoter in N,N-dimethylformamide (DMF) for this transformation, providing excellent yields without chromatographic purification uoz.ac.iracs.org. The Mukaiyama reagent has also been reported as an effective agent for this conversion in DMF researchgate.net.

Table 2: Synthesis of 1,3-Oxathiolan-5-one Derivatives

| Aldehyde | Mercaptoacetic Acid | Catalyst/Agent | Solvent | Yield | References |

| Aromatic | + | DCC/TEA | THF | Up to 92% | nih.gov |

| Aromatic | + | Silica gel | DMF | Excellent | uoz.ac.iracs.org |

| Aromatic | + | Mukaiyama | DMF | Good/Excellent | researchgate.net |

A distinct synthetic pathway involves the reaction of oxiranes (epoxides) with carbon disulfide (CS₂). This reaction, often facilitated by a base or conducted under specific pressure conditions, leads to the formation of this compound-2-thiones, which are cyclic thiocarbonates. For instance, an efficient one-pot synthesis can be achieved using sodium hydride (10 mol%) and methanol, which generates methoxide (B1231860) ions that promote the reaction between oxiranes and CS₂ at room temperature, providing functionalized this compound-2-thiones in high yields (86–96%) uevora.ptgoogle.combeilstein-journals.org. High pressure (800 MPa) has also been shown to accelerate the reaction between oxiranes and carbon disulfide, favoring the formation of this compound-2-thiones researchgate.net.

Table 3: Synthesis of this compound-2-thiones from Oxiranes and Carbon Disulfide

| Oxirane | Carbon Disulfide | Catalyst/Conditions | Solvent | Yields | References |

| Various | + | NaH (10 mol%), MeOH | Various | 86–96% | uevora.ptgoogle.combeilstein-journals.org |

| 2,2-Dimethyloxirane | + | High Pressure (800 MPa), Et₃N | Hexane | 68% | researchgate.net |

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product, offer efficient routes to complex molecules. For 1,3-oxathiolanes, MCRs have been employed to construct related structures. For example, this compound-2-imine derivatives can be synthesized via one-pot MCRs involving oxiranes, elemental sulfur, and isocyanides uoz.ac.ir. Furthermore, MCRs involving nitroalkanes, elemental sulfur, and oxiranes, often catalyzed by silver salts, provide a practical strategy for assembling this compound skeletons researchgate.net.

Stereoselective and Asymmetric Synthesis of 1,3-Oxathiolanes

The synthesis of enantiomerically pure 1,3-oxathiolanes is crucial, particularly in the pharmaceutical industry, where they serve as key intermediates for antiviral nucleoside analogs like lamivudine (B182088). Strategies for achieving this include the use of chiral auxiliaries and enzymatic resolutions.

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction. In the synthesis of this compound nucleoside analogs, chiral auxiliaries are employed to ensure the correct stereochemistry at the anomeric center. For instance, the L-menthyl moiety has been utilized as a chiral auxiliary, connected to an enantiomerically pure oxathiolane-based lactol, to produce the desired stereochemistry in lamivudine synthesis nih.govresearchgate.net. Similarly, derivatives of lactic acid have been used to access chiral oxathiolane precursors, with the choice of enantiomer influencing the final stereochemistry nih.gov.

Enzymatic methods, such as dynamic kinetic resolution (DKR) using lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B), are also highly effective for achieving enantioselectivity. These methods often involve the reversible formation of hemithioacetals followed by enzyme-catalyzed cyclization, yielding enantiomerically enriched this compound derivatives nih.govresearchgate.net. Chiral phosphoric acids and N-triflylphosphoramides have also emerged as effective organocatalysts for enantioselective S,O-thioacetalization reactions, enabling the synthesis of chiral 1,3-oxathiolanes.

Table 4: Chiral Auxiliaries and Enzymatic Methods in this compound Synthesis

| Chiral Auxiliary / Method | Application / Target Molecule | Key Transformation | Resulting Stereochemistry | References |

| L-menthyl moiety | Lamivudine synthesis | Chiral auxiliary | Enantiopure intermediates | nih.govresearchgate.net |

| (S)-lactic acid derivative | Oxathiolane precursors | Chiral auxiliary | Opposite enantiomer of 3TC | nih.gov |

| Candida antarctica lipase B (CAL-B) | Lamivudine synthesis, 1,3-oxathiolan-5-ones | Enzymatic DKR, cyclization | High enantiomeric excess | nih.govresearchgate.net |

| Chiral phosphoric acids / N-triflylphosphoramides | S,O-thioacetalization | Organocatalysis | Enantioselective synthesis |

Reactivity and Mechanistic Studies of 1,3 Oxathiolane Ring Systems

Ring-Opening and Cleavage Reactions of 1,3-Oxathiolanes

The stability of the 1,3-oxathiolane ring can be overcome under various conditions, leading to ring-opening and cleavage reactions. These transformations are often initiated by nucleophilic attack, reduction, or hydrolysis.

The ring-opening of 1,3-oxathiolanes can be initiated by nucleophiles. The regioselectivity of the attack is influenced by the substitution pattern on the ring and the nature of the nucleophile. In a manner analogous to epoxides, strong nucleophiles can attack the less sterically hindered carbon of the this compound ring, leading to a ring-opened product. khanacademy.org The mechanism often proceeds via an SN2 pathway, resulting in an inversion of configuration at the center of attack. The presence of substituents on the ring can direct the nucleophilic attack. For instance, in alkyl-substituted 1,3-oxathiolanes, cleavage of the O-C(3) bond is often favored, while phenyl substitution can promote cleavage of the O-C(2) bond. The pH of the reaction medium can also play a crucial role in controlling the reactivity and regioselectivity of the ring-opening process. semanticscholar.org

Reductive cleavage of 1,3-oxathiolanes can be achieved using metal hydride reagents, often in the presence of a Lewis acid. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of cleaving the this compound ring. chem-station.com The presence of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) can catalyze the hydrogenolysis of 1,3-oxathiolanes to yield hydroxy thioethers. cdnsciencepub.com Lewis acids can also induce isomerization of the this compound ring. cdnsciencepub.com The mechanism is thought to involve coordination of the Lewis acid to one of the heteroatoms, which activates the ring towards hydride attack. stackexchange.comnih.gov This activation facilitates the cleavage of a carbon-heteroatom bond.

Table 1: Reductive Cleavage of 1,3-Oxathiolanes

| Reducing Agent | Lewis Acid | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride | Aluminum Chloride | Hydroxy thioether | cdnsciencepub.com |

1,3-Oxathiolanes are susceptible to hydrolysis under acidic conditions, a reaction that is often employed for the deprotection of carbonyl compounds. scielo.brresearchgate.net The mechanism of hydrolysis typically involves protonation of one of the heteroatoms, followed by nucleophilic attack of water. This leads to a hemiacetal-like intermediate which then breaks down to regenerate the carbonyl compound and the corresponding mercaptoalkanol. The hydrolysis of 1,3-oxathiolanes has been shown to be subject to general acid catalysis. nih.gov The rate of hydrolysis can be influenced by the substituents on the this compound ring. scielo.br

Oxidation Reactions of the this compound Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the this compound ring can be selectively oxidized to form the corresponding sulfoxides and sulfones. jchemrev.comnih.gov This transformation is a fundamental reaction in organosulfur chemistry. mdpi.com A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally friendly choice. nih.gov The selectivity of the oxidation, yielding either the sulfoxide (B87167) or the sulfone, can often be controlled by the reaction conditions, such as the choice of catalyst and the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org For instance, certain catalysts may favor the formation of sulfoxides without significant overoxidation to sulfones. organic-chemistry.org The oxidation of sulfides to sulfoxides is a key step in the synthesis of many biologically active molecules. nih.gov

Table 2: Oxidation of 1,3-Oxathiolanes

| Oxidizing Agent | Product | Catalyst (if any) | Reference |

|---|---|---|---|

| Hydrogen Peroxide | Sulfoxide | Transition-metal-free | nih.gov |

| Hydrogen Peroxide | Sulfoxide or Sulfone | Recyclable silica-based tungstate | organic-chemistry.org |

| Nitric Acid, KMnO4 | Sulfoxide/Sulfone | - | jchemrev.com |

Ring Expansion and Rearrangement Processes Involving 1,3-Oxathiolanes

Under certain conditions, this compound rings can undergo ring expansion and rearrangement reactions. These processes are often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com For example, a carbocation generated adjacent to the this compound ring can trigger a rearrangement where one of the ring's C-C bonds migrates, leading to an expanded ring structure. masterorganicchemistry.comyoutube.com Such rearrangements are a type of alkyl shift. chemistrysteps.com The transformation of this compound-2-thione into 1,3-dithiolan-2-one has been observed to proceed through polymerization and subsequent depolymerization, representing a unique rearrangement pathway. researchgate.net

Mechanistic Investigations of this compound Transformations

The mechanisms of this compound reactions have been the subject of various studies to understand the underlying electronic and steric effects. For instance, the hydrolysis of acetals and thioacetals derived from p-(dimethylamino)benzaldehyde has been investigated to elucidate the role of general acid catalysis. nih.gov Mechanistic interpretations for the reductive cleavage of 1,3-oxathiolanes with lithium aluminum hydride in the presence of Lewis acids have been proposed, highlighting the role of the Lewis acid in both isomerization and hydrogenolysis. cdnsciencepub.com The stereochemical outcome of nucleophilic ring-opening reactions provides evidence for SN2-type mechanisms with inversion of configuration. Furthermore, the selective oxidation of the sulfur atom is understood to proceed via electrophilic attack of the oxidant on the sulfur. nih.gov The study of carbocation rearrangements involving 1,3-oxathiolanes often involves the analysis of intermediate carbocation stability and the factors that favor ring expansion. youtube.com

Structural Elucidation and Spectroscopic Analysis of 1,3 Oxathiolane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for determining the structure and stereochemistry of 1,3-oxathiolanes. The chemical shifts and coupling constants of the ring protons and carbons provide detailed information about the electronic environment and spatial relationships within the molecule.

¹H NMR spectra typically reveal distinct signals for the protons at positions 2, 4, and 5 of the 1,3-oxathiolane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as any substituents. For instance, protons adjacent to the oxygen atom (typically at C4 or C5) often appear at higher chemical shifts than those adjacent to sulfur. Coupling constants between adjacent protons (geminal and vicinal coupling) are crucial for assigning relative stereochemistry, such as cis or trans relationships between substituents at different ring positions uzh.chnih.govresearchgate.net. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are frequently employed to establish connectivity and confirm assignments, providing insights into conformational preferences and relative stereochemistry uzh.chresearchgate.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the ring carbons, particularly the C2 carbon (often bearing substituents), C4, and C5, are characteristic and can help differentiate between various isomers and confirm the presence of the oxathiolane ring system researchgate.netjocpr.comgoogle.comrsc.org.

Table 4.1.1: Representative ¹H NMR Data for Selected this compound Derivatives

| Compound/Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Source Reference |

| This compound (C2-H) | ~5.2-5.7 | s or dd | ~4-12 | jocpr.comrsc.org |

| This compound (C4-H) | ~3.0-4.7 | m or dd | ~5-12 | uzh.chgoogle.comrsc.org |

| This compound (C5-H) | ~3.0-5.7 | m or dd | ~4-12 | uzh.chjocpr.comgoogle.comrsc.org |

| 2-Phenyl-1,3-oxathiolan-5-one (B224251) (C2-H) | 6.47 | s | - | jocpr.com |

| 2-Phenyl-1,3-oxathiolan-5-one (C4-H₂) | 3.76, 3.87 | d | 16.4 | jocpr.com |

| Spiro[1,3-dihydroisobenzofuran-1,2'- jocpr.commdpi.comoxathiolane]-5'-methyl (C7-H) | 7.51–7.50 | m | - | uzh.ch |

| Spiro[1,3-dihydroisobenzofuran-1,2'- jocpr.commdpi.comoxathiolane]-5'-methyl (Me) | 1.48 | d | 6.1 | uzh.ch |

Note: Data are representative and may vary based on substituents and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound compounds and providing insights into their structure through fragmentation patterns capes.gov.braip.orgnist.gov. Electron ionization (EI) is commonly used, where the molecular ion (M⁺) peak confirms the molecular mass. Fragmentation pathways often involve the cleavage of ring bonds, loss of sulfur-containing fragments, or rearrangements, yielding characteristic fragment ions that help in structural assignment capes.gov.braip.org.

High-Resolution Mass Spectrometry (HRMS) offers significantly higher accuracy in mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and key fragments, thereby confirming the molecular formula and distinguishing between compounds with very similar nominal masses uzh.chrsc.orginfinitalab.com.

Table 4.2.1: Representative Mass Spectrometric Data for this compound Compounds

| Compound/Ion Type | m/z Value | Description | Source Reference |

| This compound (M⁺) | 90 | Molecular Ion | nist.gov |

| 2-phenyl-1,3-oxathiolan-5-one (M⁺) | 181 | Molecular Ion | jocpr.com |

| 2-(6-chloropyridin-3-yl)-1,3-oxathiolan-5-one (M⁺) | 216 | Molecular Ion | jocpr.com |

| Spiro[1,3-dihydroisobenzofuran-1,2'- jocpr.commdpi.comoxathiolane]-5'-methyl ([M+Na]⁺) | 231 | Adduct Ion | uzh.ch |

| 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540) ([M+H]⁺) | ~219 | Adduct Ion |

Note: m/z values are indicative and may vary based on ionization method and specific compound.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds, including 1,3-oxathiolanes uzh.chmdpi.comrsc.orgresearchgate.net. This technique provides precise bond lengths, bond angles, and dihedral angles, revealing the exact arrangement of atoms in the crystal lattice. For chiral this compound derivatives, X-ray crystallography is crucial for establishing the absolute configuration at stereogenic centers uzh.chnih.govpurechemistry.orgnih.govchem-soc.si. By analyzing anomalous scattering effects (Bijvoet pairs) or by incorporating a known chiral reference, the absolute spatial arrangement of atoms can be determined, often quantified by the Flack parameter researchgate.netnih.govchem-soc.si. This is particularly important for compounds with biological activity, where stereochemistry dictates pharmacological properties nih.gov.

Several studies have utilized X-ray crystallography to confirm the structures and stereochemistry of various this compound derivatives, including spirocyclic compounds and those with complex substituents uzh.chrsc.orgnih.govnih.gov. The conformation of the oxathiolane ring (e.g., envelope conformation) can also be precisely determined researchgate.netnih.gov.

Thermal Analysis Techniques (TGA, DSC) in Structural Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable thermal analysis techniques used to characterize the solid-state properties and thermal behavior of this compound compounds labmanager.comanff-qld.org.auresearchgate.net.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, identify decomposition temperatures, and quantify volatile components or residual solvents. For some this compound derivatives, TGA can indicate their volatility, which is relevant for applications like vapor deposition researchgate.net.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify thermal events such as melting points, glass transitions, and crystallization temperatures labmanager.comlinkam.co.uk. For this compound compounds, DSC can provide information about their purity and solid-state phase behavior. For example, the melting point of a crystalline this compound derivative can be determined, and DSC can also help in assessing crystallinity or identifying polymorphic forms linkam.co.uk. Combining TGA and DSC provides a comprehensive understanding of a compound's thermal properties, complementing structural data obtained from other spectroscopic methods labmanager.comanff-qld.org.au.

Compound List

this compound

2-phenyl-1,3-oxathiolan-5-one

2-(6-chloropyridin-3-yl)-1,3-oxathiolan-5-one

Spiro[1,3-dihydroisobenzofuran-1,2'- jocpr.commdpi.comoxathiolane] derivatives (e.g., with methyl or phenyl substituents)

this compound-2-thione derivatives (e.g., silane-functionalized)

3-oxo-1,3-oxathiolane derivatives

2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

2-methyl-1,3-oxathiolane (B99580)

4-methyl-1,3-oxathiolane (B13793198)

5-methyl-1,3-oxathiolane

2-methyl-2-ethyl-1,3-oxathiolane

2-p-nitrophenyl-1,3-oxathiolane derivatives

5-acetoxy-1,3-oxathiolane-2-carboxylate (menthol ester)

2-acetylimino-4-(4-tolyl)-1,3-oxathiole-5-carbonitrile

Computational and Theoretical Investigations of 1,3 Oxathiolane Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in 1,3-oxathiolane systems. nih.govmdpi.com These calculations allow for the determination of molecular geometries, bond lengths, bond angles, and the distribution of electron density within the molecule.

DFT methods, such as B3LYP, are frequently employed to optimize the geometries of this compound derivatives. nih.gov These calculations provide a detailed picture of the three-dimensional arrangement of atoms and the nature of the chemical bonds. For instance, calculations can reveal the precise lengths of the C-O, C-S, and C-C bonds within the five-membered ring, as well as the bond angles that define its puckered conformation.

Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides insights into bonding interactions. nih.gov NBO analysis can be used to understand donor-acceptor interactions and the delocalization of electron density, which are crucial for understanding the molecule's stability and reactivity. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of these studies. The energies and shapes of these orbitals are fundamental in predicting the reactivity of this compound derivatives in various chemical reactions. mdpi.com

Table 1: Representative Quantum Chemical Methods Used in this compound Studies

| Method | Basis Set | Properties Investigated |

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311++G(d,p) | Molecular geometry, vibrational frequencies, electronic properties |

| Møller-Plesset perturbation theory (MP2, MP3) | TZVP | Molecular structure, thermodynamic parameters |

| Natural Bond Orbital (NBO) Analysis | N/A | Atomic charges, orbital interactions, donor-acceptor interactions |

Conformational Analysis and Stereochemical Prediction via Molecular Modeling

The this compound ring is not planar and can adopt various conformations. Molecular modeling techniques are instrumental in analyzing these conformations and predicting the stereochemical outcomes of reactions involving this compound derivatives.

The five-membered ring of this compound typically adopts envelope or twist (half-chair) conformations. nih.govresearchgate.net Computational methods can be used to calculate the relative energies of these different conformers, thereby identifying the most stable geometries. stolaf.edu For example, in studies of 3-oxo-1,3-oxathiolane derivatives, molecular modeling has been used to determine the preferred half-chair conformations and the equilibrium ratios between them. nih.gov

These computational approaches are also critical in predicting the stereochemistry of products formed in reactions involving 1,3-oxathiolanes. By modeling the transition states of different reaction pathways, it is possible to predict which stereoisomer will be preferentially formed. This is particularly important in the synthesis of chiral molecules, such as nucleoside analogues, where the stereochemistry of the this compound ring is crucial for biological activity. nih.govresearchgate.net

Table 2: Common Conformations of the this compound Ring

| Conformation | Description |

| Envelope | One atom is out of the plane formed by the other four atoms. |

| Twist (Half-Chair) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. github.ioloni.org

DFT calculations are widely used to locate transition state structures and calculate their energies. github.iomdpi.com This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. For instance, computational studies can be used to investigate the mechanisms of cycloaddition reactions, ring-opening reactions, and oxidation reactions involving the this compound ring. organic-chemistry.orgresearchgate.net

The study of reaction mechanisms also involves analyzing the electronic changes that occur during the reaction. By examining the molecular orbitals and electron density at different points along the reaction pathway, researchers can gain a deeper understanding of how bonds are broken and formed. This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes. organic-chemistry.org

Table 3: Key Applications of Computational Chemistry in Reaction Mechanism Studies

| Application | Computational Method | Information Gained |

| Locating Transition States | DFT, P-RFO, Dimer Method | Activation energies, reaction pathways |

| Mapping Potential Energy Surfaces | Constrained Optimization, AIMD | Identification of intermediates and transition states |

| Analyzing Reaction Pathways | Minimum Energy Path Calculations | Detailed step-by-step mechanism of a reaction |

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods are also employed to predict the spectroscopic properties of this compound derivatives, which can then be compared with experimental data to confirm their structures. For example, DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govlongdom.org The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure and conformation. nih.gov

Furthermore, computational chemistry can be used to predict the reactivity of this compound derivatives. By calculating various reactivity descriptors, such as Fukui functions and global electrophilicity/nucleophilicity indices, it is possible to predict how a molecule will behave in a chemical reaction. nih.govmdpi.com For example, these descriptors can help to identify the most reactive sites in a molecule and predict whether it will act as an electrophile or a nucleophile. mdpi.com This information is highly valuable for planning and designing new chemical syntheses.

Table 4: Predicted Spectroscopic and Reactivity Parameters

| Parameter | Computational Method | Application |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Comparison with experimental IR and Raman spectra for structure confirmation. |

| NMR Chemical Shifts | GIAO method with DFT | Aiding in the assignment of experimental NMR spectra and confirming stereochemistry. longdom.org |

| Reactivity Indices (Fukui functions, etc.) | DFT | Predicting the regioselectivity and stereoselectivity of reactions. nih.gov |

Advanced Applications of 1,3 Oxathiolane in Organic and Polymer Chemistry

1,3-Oxathiolane as Protecting Groups for Carbonyl Functionalities in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is paramount. The this compound moiety serves as a robust protecting group for carbonyl compounds such as aldehydes and ketones. This protection is achieved through the formation of a cyclic hemithioacetal by reacting the carbonyl compound with 2-mercaptoethanol (B42355) under acidic conditions.

The resulting this compound is stable under a variety of reaction conditions, including exposure to nucleophilic reagents like hydrides and organometallic compounds, where the unprotected carbonyl would readily react. The installation and subsequent removal of this protecting group can be accomplished under mild conditions. Deprotection to regenerate the carbonyl functionality is typically carried out via hydrolysis with aqueous acid, sometimes facilitated by a metal salt.

Modern synthetic methods have focused on improving the efficiency and environmental footprint of this protection strategy. For instance, solvent-free exchange reactions accelerated by microwave irradiation have been developed, offering a rapid and efficient alternative to traditional methods. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Solid acidic catalysts | Aldehydes and ketones | 1,3-Oxathiolanes | High | Microwave irradiation, solvent-free nih.gov |

| Yttrium triflate | Aldehydes and ketones | 1,3-Oxathiolanes | High | Catalytic amount |

| Iodine | Aldehydes and ketones | 1,3-Oxathiolanes | High | Catalytic amount |

This compound as Chiral Auxiliaries in Diastereoselective and Enantioselective Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. While the parent this compound is not inherently chiral, its derivatives have been ingeniously employed as platforms for chiral auxiliaries in diastereoselective and enantioselective reactions.

A prominent application is found in the industrial synthesis of the antiviral drug Lamivudine (B182088). In this process, an enantiomerically pure oxathiolane-based lactol is appended with a chiral auxiliary, such as an L-menthyl group. nih.gov This chiral auxiliary directs the stereoselective N-glycosylation reaction between the oxathiolane sugar surrogate and the nucleobase, ensuring the formation of the desired stereoisomer. nih.govmanipal.edu The chiral environment created by the auxiliary sterically favors one reaction pathway, leading to high diastereoselectivity. The stereochemical control is often rationalized by the formation of an oxonium ion intermediate that is stabilized through anchimeric assistance from the chiral auxiliary, guiding the nucleophilic attack to a specific face of the molecule. nih.gov Following the reaction, the chiral auxiliary can be cleaved and recovered.

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| L-menthyl moiety on oxathiolane lactol | Oxathiolane sugar intermediate and nucleobase | N-glycosylation | High β-selectivity nih.gov |

Role of this compound in the Synthesis of Key Heterocyclic Building Blocks

Derivatives of this compound are valuable intermediates for the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity. Their utility lies in the ability to introduce both oxygen and sulfur heteroatoms into a molecular framework and to control the stereochemistry at the ring's carbon atoms.

A particularly important application is in the synthesis of nucleoside analogues with antiviral properties. In these molecules, the conventional sugar ring is replaced by a substituted this compound ring. Furthermore, 1,3-oxathiolan-5-one (B1253419) derivatives, synthesized from the condensation of an aldehyde with mercaptoacetic acid, exhibit a broad spectrum of biological activities and serve as versatile building blocks for more complex heterocyclic structures. uzh.ch

| This compound Derivative | Target Heterocycle | Significance |

|---|---|---|

| Substituted 1,3-oxathiolanes | Nucleoside analogues (e.g., Lamivudine) | Antiviral agents nih.gov |

| 1,3-Oxathiolan-5-ones | Various bioactive heterocycles | Broad biological activities uzh.ch |

| This compound-2-thiones | Sulfur-containing heterocycles | Potential applications in pharmaceuticals and materials science manipal.edu |

Polymerization and Materials Science Applications of this compound Derivatives

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of polymers from cyclic monomers. Specific this compound derivatives can undergo ROP to yield functional polymers. For example, 5-phenoxymethyl-1,3-oxathiolane-2-thione can be polymerized through a cationic ROP mechanism initiated by methyl triflate to form a polydithiocarbonate. wikipedia.org Interestingly, this polymer can be subsequently depolymerized under either cationic or anionic conditions, suggesting a potential for chemical recyclability. wikipedia.org

| Monomer | Initiator | Polymer |

|---|---|---|

| 5-phenoxymethyl-1,3-oxathiolane-2-thione | Methyl triflate (cationic) | Polydithiocarbonate wikipedia.org |

Radical copolymerization provides a versatile route to polymers with tailored properties by combining two or more different monomers. This compound derivatives bearing a polymerizable functional group, such as a methacrylate (B99206), can be effectively copolymerized with other vinyl monomers. This strategy allows for the incorporation of the this compound functionality as a pendant group along the polymer chain.

A key example is the radical copolymerization of 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540). The resulting copolymers possess pendant oxathiolane-thione groups that can be subsequently ring-opened by nucleophiles to generate free thiol groups. These thiol groups are valuable for crosslinking reactions or for further chemical modification of the polymer.

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

|---|---|---|---|

| 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione | Various vinyl monomers (e.g., methyl methacrylate, styrene) | Radical copolymerization | Copolymer with pendant this compound-2-thione groups |

Polymers incorporating this compound derivatives are finding applications in the formulation of coatings, adhesives, and other advanced materials. The unique chemical nature of the this compound ring contributes to the desirable properties of these materials.

For instance, the ability to generate thiol groups from the ring-opening of pendant this compound-2-thione moieties allows for the creation of crosslinked polymer networks. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of coatings and adhesives. The degree of crosslinking can be controlled by adjusting the comonomer ratio, enabling the fine-tuning of material properties for specific end-uses. The presence of sulfur in the polymer can also impart a high refractive index, a valuable property for optical materials, and promote adhesion to metallic surfaces.

| Application | Polymer System | Key Feature |

|---|---|---|

| Coatings | Copolymers of this compound-2-thione derivatives | Crosslinkable via thiol formation, improved durability |

| Adhesives | Copolymers of this compound-2-thione derivatives | Tunable crosslinking, good adhesion to various substrates |

| Advanced Materials | Polymers with this compound units | High refractive index, potential for functional materials |

This compound in Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small organic molecules, composed of carbon, hydrogen, sulfur, and other non-metal elements, to accelerate chemical reactions. These organic catalysts operate without the involvement of a metal atom, distinguishing them from organometallic catalysts. The field of asymmetric organocatalysis, in particular, has garnered significant attention as it offers a powerful strategy for the synthesis of chiral molecules, which is of paramount importance in pharmaceutical and materials science.

A thorough review of scientific literature reveals that the direct application of this compound and its derivatives as primary organocatalysts is not a widely reported area of research. While the this compound scaffold is a crucial component in various aspects of organic chemistry, its role has been predominantly established in other catalytic domains.

Notably, chiral this compound derivatives have been extensively explored as ligands in asymmetric metal-catalyzed reactions. In these cases, the this compound moiety is part of a larger molecule that coordinates with a metal center. The chirality and structural features of the this compound-containing ligand influence the stereochemical outcome of the reaction, but the catalytic activity originates from the metal.

Furthermore, 1,3-oxathiolanes are important substrates in biocatalysis, particularly in enzyme-catalyzed kinetic resolutions. For instance, lipases have been employed for the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through dynamic covalent kinetic resolution. researchgate.net In these processes, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture of 1,3-oxathiolanes, leading to the separation of enantiomers. However, in this context, the this compound is the substrate, not the catalyst.

While organocatalysis is a burgeoning field with a diverse array of catalyst scaffolds, based on available research, the this compound ring system is not a recognized motif for imparting organocatalytic activity. Research in organocatalysis has largely focused on other structural classes, such as those based on proline, imidazolidinone, and thiourea, among others.

Given the absence of dedicated research on this compound as an organocatalyst, there are no detailed research findings or data tables to present on its performance in such a role. The scientific community has instead capitalized on the unique properties of the this compound structure for applications in metal-based catalysis and biocatalytic transformations.

Derivatization and Analog Development of 1,3 Oxathiolane

Synthetic Strategies for 1,3-Oxathiolane-2-thiones

This compound-2-thiones, also known as cyclic dithiocarbonates, are readily accessible through several efficient synthetic methodologies. A prominent route involves the reaction of oxiranes (epoxides) with carbon disulfide (CS₂). This transformation can be catalyzed by various systems, including sodium hydride in methanol, which generates methoxide (B1231860) ions that activate CS₂ for nucleophilic attack on the oxiranes, proceeding under mild, room-temperature conditions with excellent yields (86–96%) organic-chemistry.orgthieme-connect.com. Alternatively, organophotoredox catalysts like eosin (B541160) Y can mediate the difunctionalization of styrenes with CS₂ and atmospheric oxygen, directly yielding this compound-2-thiones without the need for pre-synthesized oxiranes rsc.org. Alkali metal halides, such as lithium bromide (LiBr), have also proven effective as catalysts for this reaction, facilitating high yields at room temperature acs.org. Furthermore, specific derivatives like 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540) can be synthesized from glycidyl (B131873) methacrylate (B99206) and CS₂ using lithium tert-butoxide (LiOtBu) as a catalyst, yielding over 85% . Aromatic analogs, such as benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxathiole-2-thione, are typically prepared from 2-mercaptophenol (B73258) and thiophosgene (B130339) in an aqueous alkaline medium mdpi.com.

Table 7.1: Representative Synthetic Strategies for this compound-2-thiones

| Reaction Type | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) | Product Class |

| Oxirane + CS₂ | Epoxides | NaH (10 mol%), Methanol | Room Temperature | 86–96 | This compound-2-thiones |

| Styrene Difunctionalization | Styrenes, CS₂, O₂ | Eosin Y (organophotoredox catalyst) | Visible light, Room Temperature | N/A | This compound-2-thiones |

| Epoxide + CS₂ | Glycidyl methacrylate, CS₂ | LiOtBu (5–10 mol%) | Ambient conditions, 5 hours | >85 | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione |

| Phenol + Thiophosgene | 2-Mercaptophenol, Thiophosgene | NaOH | Room Temperature, 18 h | 15 | Benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxathiole-2-thione |

| Oxirane + CS₂ | Oxiranes | LiBr | THF, Room Temperature, 4.5 h | High | This compound-2-thiones |

Synthesis and Transformations of 1,3-Oxathiolan-5-one (B1253419) Derivatives

1,3-Oxathiolan-5-one derivatives are commonly synthesized via a two-component cyclocondensation reaction between aldehydes and mercaptoacetic acid. This reaction can be efficiently carried out using various catalytic systems, including silica (B1680970) gel in N,N-dimethylformamide (DMF) under heating, which provides excellent yields without the need for chromatographic purification researchgate.nettandfonline.com. Alternatively, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of triethylamine (B128534) (TEA) in tetrahydrofuran (B95107) (THF) offers a rapid and high-yielding method (up to 92%) for preparing these derivatives jocpr.com. Molecular iodine in an ionic liquid ([bmim][BF₄]) has also been employed as a green and efficient catalyst for this transformation researchgate.net.

A significant advancement in the synthesis of 1,3-oxathiolan-5-ones is the development of asymmetric routes, particularly through dynamic covalent kinetic resolution (DKR). This approach typically involves the reaction of aldehydes with methyl 2-sulfanylacetate in the presence of lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B). This method allows for the preparation of enantioenriched products (up to 95% ee) and is crucial for accessing chiral intermediates for pharmaceuticals thieme-connect.comresearchgate.netcore.ac.uknih.govdiva-portal.org. The transformation proceeds via reversible hemithioacetal formation followed by lipase-catalyzed lactonization researchgate.netcore.ac.uknih.gov.

Table 7.2: Synthesis and Transformations of 1,3-Oxathiolan-5-one Derivatives

| Reaction Type | Starting Materials | Reagents/Catalyst | Conditions | Yield (%) | Product Class |

| Cyclocondensation | Aldehydes, Mercaptoacetic acid | Silica gel, DMF | Heating | Excellent | 1,3-Oxathiolan-5-ones |

| Cyclocondensation | Aldehydes, Mercaptoacetic acid | DCC, TEA, THF | 30 minutes | 92 | 2-(Substituted aryl/alkyl)-1,3-oxathiolan-5-ones |

| Cyclocondensation | Aldehydes, Mercaptoacetic acid | Molecular iodine, [bmim][BF₄] ionic liquid | Mild conditions | Excellent | 1,3-Oxathiolan-5-ones |

| Asymmetric Synthesis (DKR) | Aldehydes, Methyl 2-sulfanylacetate | Lipase B (CAL-B) | Toluene (B28343), 25°C, 3-4 days | Mod. to Good ee | Enantioenriched 1,3-Oxathiolan-5-ones |

| Hemithioacetal Formation | Aldehydes, Thiols | Various lipases | Organic solvents, various temperatures | N/A | Optically active 1,3-Oxathiolan-5-one products |

Exploration of Substituted this compound Synthesis and Analog Development

The synthesis of substituted 1,3-oxathiolanes is particularly significant in the development of nucleoside analogs, such as the antiviral drugs lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). General methods for constructing the this compound ring involve the acid-catalyzed condensation of mercaptoethanol with aldehydes or ketones . For pharmaceutical applications, achieving high stereoselectivity and enantiopurity is paramount. This is often accomplished through strategies employing chiral catalysts, enzymatic resolution, or dynamic kinetic resolution thieme-connect.comnih.govgoogle.comacs.orgresearchgate.netbeilstein-journals.orgresearchgate.net.

Innovative approaches have been developed to streamline the synthesis of key intermediates. For instance, sulfenyl chloride chemistry, utilizing readily available starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate, provides an economical and supply-chain-conscious route to oxathiolane precursors for 3TC and FTC nih.govacs.org. The use of non-silyl Lewis acids in condensation steps has also been reported to yield substituted 1,3-oxathiolanes with high optical and chemical purity google.com. Steroidal analogs have been synthesized by reacting steroidal epoxides with thioacetamide (B46855) in the presence of LiBr, leading to selective formation of substituted steroidal 1,3-oxathiolanes niscpr.res.in. Analog development in this area primarily focuses on modifying the substitution pattern on the oxathiolane ring and attaching various nucleobases to create potent therapeutic agents, often targeting viral enzymes researchgate.netbeilstein-journals.orgresearchgate.net.

Table 7.3: Synthesis of Substituted 1,3-Oxathiolanes and Analog Development

| Target Class/Application | Key Synthetic Strategy | Starting Materials | Reagents/Catalysts | Key Feature/Analog Development |

| Nucleoside Analogs (e.g., Lamivudine, Emtricitabine) | Stereoselective synthesis, N-glycosylation | Carbohydrate precursors, Nucleobases | Chiral catalysts, Lewis acids (e.g., ZrCl₄), Enzymes (e.g., CAL-B) | Enantiopurity, antiviral activity, metabolic stability |

| Oxathiolane Intermediates for 3TC/FTC | Sulfenyl chloride chemistry, supply-centered synthesis | Chloroacetic acid, Vinyl acetate, Sodium thiosulfate | Sulfuryl chloride | Cost-effectiveness, robust supply chain, access to key intermediates |

| Steroidal 1,3-Oxathiolanes | Epoxide opening and cyclization | Steroidal epoxides, Thioacetamide | LiBr, THF | Introduction of sulfur into steroid frameworks, potential for modified biological activity |

| General Substituted 1,3-Oxathiolanes | Condensation of alcohols/thiols with carbonyls | Mercaptoethanol, Aldehydes/Ketones | Acid catalysts (e.g., p-TsOH), Enzymatic methods | Versatile scaffold for medicinal chemistry, building blocks for diverse functional molecules |

| Substituted this compound-2-imines | [3+2] Cycloaddition | Donor-acceptor oxiranes, Isothiocyanates | TfOH (catalyst) | Highly substituted, Z-selective products, novel heterocyclic motifs |

Design and Synthesis of Novel this compound-Based Ring Systems

Beyond simple derivatives, the this compound core can be incorporated into more complex and novel ring systems. Research has explored the ring expansion of 1,3-oxathiolanes to form 1,4-oxathiins, which are present in bioactive molecules with potential anti-HIV activity mdpi.com. Furthermore, novel water-soluble this compound derivatives have been synthesized through the cyclocondensation of diiodomethane (B129776) with specific zwitterionic derivatives, offering avenues for metathesis reactions with various anions researchgate.net. The development of substituted this compound-2-imines through catalyzed cycloaddition reactions represents another approach to novel heterocyclic structures based on the oxathiolane motif researchgate.net. These strategies highlight the adaptability of the this compound ring system for constructing diverse and complex molecular architectures with potential applications in materials science and medicinal chemistry.

Table 7.4: Novel Ring Systems Derived from or Incorporating this compound Moieties

| Novel Ring System | Precursor/Starting Materials | Transformation Strategy | Key Feature/Potential Application |

| 1,4-Oxathiins | 1,3-Oxathiolanes | Ring expansion | Presence in bioactive molecules (e.g., anti-HIV activity) |

| Water-soluble 1,3-Oxathiolanes | Zwitterionic derivatives, Diiodomethane | Cyclocondensation | Metathesis with various anions, potential for drug delivery systems |

| This compound-2-imines | Donor-acceptor oxiranes, Isothiocyanates | TfOH-catalyzed [3+2] cycloaddition | Highly substituted, Z-selective products, novel heterocyclic scaffolds |

Compound Name List:

this compound

this compound-2-thione

1,3-Oxathiolan-5-one

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

Glycidyl methacrylate (GMA)

Benzo[d] rsc.orgCurrent time information in Bangalore, IN.oxathiole-2-thione

Lamivudine (3TC)

Emtricitabine (FTC)

BCH-189

Mercaptoethanol

Mercaptoacetic acid

Thioacetamide

Isothiocyanates

Donor-acceptor oxiranes

1,4-Oxathiins

Zwitterionic derivatives

Diiodomethane

Future Research Directions and Emerging Trends in 1,3 Oxathiolane Chemistry

Development of Novel and Sustainable Catalytic Systems for 1,3-Oxathiolane Synthesis

The drive towards greener chemistry is a significant catalyst for innovation in this compound synthesis. Emerging trends focus on developing catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Enzymatic Catalysis: Biocatalysis offers a highly sustainable and stereoselective route to enantiopure 1,3-oxathiolanes. Enzymes such as Subtilisin Carlsberg (STS) and Candida antarctica lipase (B570770) B (CAL-B) have demonstrated exceptional performance in cascade reactions, achieving enantiomeric excesses exceeding 99%. capes.gov.brnih.gov Lipases, like Trichosporon laibachii lipase, are also employed in dynamic kinetic resolution (DKR) processes, efficiently converting racemic hemithioacetals into single enantiomers with high yields and selectivity. iaea.org These enzymatic methods are favored for their mild reaction conditions, high efficiency, and reduced environmental impact. capes.gov.brnih.gov

Green Chemistry and Heterogeneous Catalysis: The integration of green chemistry principles is leading to the exploration of heterogeneous catalysts and environmentally benign reaction media. Silica (B1680970) gel has proven effective as a promoter in one-pot syntheses of 1,3-oxathiolan-5-one (B1253419) derivatives, simplifying purification by eliminating chromatography. beilstein-journals.org Natural materials, such as zeolitic bentonitic soil (ZBSEO), are being investigated as heterogeneous Lewis acid catalysts for oxathiolane formation, offering a sustainable alternative. ontosight.ai The use of greener solvents, like 2,2,5,5-Tetramethyloxolane (TMO), in conjunction with enzymatic synthesis also contributes to more sustainable practices. researchgate.net

Lewis Acid and Metal-Based Catalysis: Traditional and novel Lewis acid catalysts remain central to oxathiolane synthesis. Vanadium hydrogen sulfate (B86663) (V(HSO4)3) has emerged as an efficient catalyst for the synthesis of 1,3-oxathiolanes from aldehydes and mercaptoethanol under mild conditions. isca.me For stereoselective N-glycosylation reactions, Lewis acids such as TMSOTf and SnCl4 are utilized to couple oxathiolane intermediates with nucleobases. capes.gov.brnih.gov Metal-based catalysts, including bimetallic aluminum(salen) complexes, are also being developed for specific transformations, such as the synthesis of this compound-2-thiones from epoxides and carbon disulfide. ontosight.ai

Metal-Free and Novel Catalytic Systems: Research is also progressing in metal-free catalytic systems. TfOH-catalyzed [3+2] cycloaddition reactions of oxiranes with isothiocyanates have demonstrated high Z-selectivity. psu.edu Additionally, innovative synthetic strategies, such as those employing sulfenyl chloride chemistry derived from readily available acyclic precursors like chloroacetic acid and vinyl acetate, represent a "supply-centered synthesis" approach, emphasizing cost-effectiveness and accessibility. tandfonline.com

Table 8.1: Emerging Catalytic Systems for this compound Synthesis

| Catalyst Type | Specific Catalyst/System | Substrates/Reaction Type | Key Outcome/Advantage | Reference(s) |

| Enzymatic | STS + CAL-B | Aldehyde + Thiol precursor | High enantiomeric excess (>99%) | capes.gov.brnih.gov |

| Enzymatic | Trichosporon laibachii lipase | Racemic hemithioacetals | Dynamic kinetic resolution (DKR) | iaea.org |

| Heterogeneous | Silica gel | Aldehyde + Mercaptoacetic acid | One-pot synthesis, no chromatography | beilstein-journals.org |

| Heterogeneous | ZBSEO (Bentonitic soil) | Aldehyde + 2-Mercaptoethanol (B42355) | Green catalyst, Lewis acid | ontosight.ai |

| Lewis Acid | V(HSO4)3 | Aldehyde + Mercaptoethanol | Mild conditions, efficient synthesis | isca.me |

| Lewis Acid | SnCl4 | Oxathiolane intermediate + Nucleobase | Stereoselective N-glycosylation | capes.gov.brnih.gov |

| Metal-based | Bimetallic Al(salen) complex | Epoxides + CS2 | Synthesis of this compound-2-thiones | ontosight.ai |

| Metal-free | TfOH-catalyzed | Oxiranes + Isothiocyanates | High Z-selectivity | psu.edu |

| Other (Sulfenyl Chloride) | Chloroacetic acid, vinyl acetate, Na thiosulfate | Acyclic precursors | Supply-centered synthesis, cost-effective | tandfonline.com |

Exploration of New Reactivity Pathways and Unconventional Transformations

The inherent electronic and structural features of the this compound ring system enable a diverse range of reactivity pathways, many of which are being explored for novel transformations. Understanding these reactions is key to unlocking new synthetic applications.

Ring Expansion Reactions: A significant area of research involves the ring expansion of 1,3-oxathiolanes to form larger sulfur-containing heterocycles. For instance, treatment with silylated diazoacetates in the presence of copper catalysts can lead to the formation of 1,4-oxathianes via sulfur ylide intermediates and subsequent- capes.gov.brresearchgate.netrearrangements. iaea.orgisca.mersc.org Tellurium tetrachloride has also been shown to induce ring expansion of 1,3-oxathiolanes to dihydro-1,4-oxathiins. rsc.org Furthermore, base-catalyzed rearrangements of this compound sulfoxides can lead to thiolsulfinates or other products through sulfenic acid intermediates, showcasing complex transformations influenced by stereochemistry and base strength. iaea.orgpsu.eduresearchgate.net

Ring Opening and Cleavage Reactions: The this compound ring can undergo various ring-opening processes. Reductive cleavage using lithium aluminum hydride in the presence of Lewis acids (such as AlCl3 or BF3) selectively cleaves the C-O bond, yielding hydroxy thioethers, while the C-S bond remains intact. cdnsciencepub.com The oxathiolane-thione moiety is susceptible to nucleophilic attack, leading to ring opening; for example, reaction with primary amines can release thiol groups. These reactions highlight the differential reactivity of the C-O and C-S bonds within the heterocycle. Photochemical transformations are also emerging, with visible light photoredox catalysis enabling deprotection reactions of 1,3-oxathiolanes using organic dyes like Eosin (B541160) Y. rsc.org

Functionalization and Other Transformations: The reactivity of 1,3-oxathiolanes extends to functionalization at various positions and reactions involving the sulfur atom. Acetal interchange reactions, facilitated by Lewis acids like ZnCl2, allow for the synthesis of different oxathiolanes. The 1,3-oxathiolan-5-one scaffold, in particular, exhibits versatile reactivity, undergoing ring opening and subsequent cyclization with various nucleophiles and electrophiles to form new fused and opened heterocyclic systems. jocpr.comresearchgate.net

Table 8.2: Diverse Reactivity Pathways of 1,3-Oxathiolanes

| Reaction Type | Key Transformation | Reagents/Conditions | Outcome/Product Class | Reference(s) |

| Ring Expansion | Conversion to 1,4-oxathianes | Silylated diazoacetate, Cu catalyst | 1,4-Oxathianes | iaea.orgisca.mersc.org |

| Ring Expansion | Conversion to dihydro-1,4-oxathiins | Tellurium tetrachloride | Dihydro-1,4-oxathiins | rsc.org |

| Base-Catalyzed Rearrangement | Rearrangement of sulfoxides | Triethylamine (B128534), KOH | Thiolsulfinates, disulfides, sulfinic acids | iaea.orgpsu.eduresearchgate.net |

| Reductive Cleavage | Selective C-O bond cleavage | LiAlH4 + AlCl3 or BF3 | Hydroxy thioethers | cdnsciencepub.com |

| Nucleophilic Ring Opening | Opening of oxathiolane-thione moiety | Primary amines | Release of thiol groups | |

| Photochemical Deprotection | Aerobic deprotection of 1,3-oxathiolanes | Eosin Y (photocatalyst), visible light | Aldehydes/Ketones | rsc.org |

| Acetal Interchange | Exchange with ketones | ZnCl2 | Different 1,3-oxathiolanes | |

| Ring Opening/Cyclization | Reaction of 1,3-oxathiolan-5-ones with nucleophiles/electrophiles | Various reagents (aldehydes, ketones, amines, bromoesters) | Fused/Opened Heterocycles | jocpr.comresearchgate.net |

Advanced Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental techniques is increasingly vital for understanding the intricate reactivity of 1,3-oxathiolanes and for designing new synthetic strategies. This integrated approach allows for the prediction of reaction outcomes, optimization of conditions, and elucidation of reaction mechanisms.

Density Functional Theory (DFT) Calculations: DFT has become an indispensable tool for modeling the electronic structure and reactivity of 1,3-oxathiolanes. Calculations can accurately predict reaction pathways, including the formation of intermediates and transition states, and can determine activation barriers for reactions like nucleophilic additions or cycloadditions. ontosight.airesearchgate.netacs.orgmdpi.com DFT studies are instrumental in mapping electron density distributions, identifying reactive sites (e.g., the nucleophilic sulfur atom), and analyzing the influence of substituents on reactivity and stereoselectivity. nih.gov Furthermore, DFT can model solvent effects and hydrogen bonding, providing deeper insights into reaction mechanisms and enabling rational design of catalysts and reaction conditions. ontosight.airesearchgate.netacs.orgmdpi.comresearchgate.net

Mechanistic Investigations: Experimental techniques are crucial for validating computational predictions and uncovering detailed reaction mechanisms. Studies involving the base-catalyzed rearrangement of this compound sulfoxides, for example, have employed mechanistic viewpoints to differentiate between sigmatropic and elimination pathways, often supported by stereochemical analysis. iaea.orgpsu.eduresearchgate.net Similarly, the reductive cleavage of oxathiolanes with LiAlH4 and Lewis acids has been analyzed mechanistically, with experimental data casting doubt on previously proposed pathways. cdnsciencepub.com The regioselectivity and stereoselectivity observed in reactions, such as those involving oxiranes and thioketones, are often rationalized through proposed SN2-type mechanisms supported by experimental observations. tandfonline.comuzh.ch

Experimental Validation and Characterization: A wide array of spectroscopic and analytical methods are

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing enantiomerically pure 1,3-oxathiolane derivatives, and how can their stereochemical outcomes be validated?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic resolution. For example, nucleoside analogs like β-L-1,3-oxathiolane cytosine derivatives are synthesized via diastereoselective glycosylation, followed by chromatographic separation (HPLC with chiral columns) . Stereochemical validation requires -NMR coupling constants, X-ray crystallography, and circular dichroism (CD) spectroscopy to confirm absolute configurations .

Q. How can spectroscopic techniques distinguish this compound derivatives from structurally similar heterocycles (e.g., 1,3-dioxolanes)?

- Methodological Answer : Key spectral markers include:

- NMR : Sulfur atoms in this compound cause deshielding of adjacent protons ( ppm for SCH groups) compared to oxygen analogs.

- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of SO at m/z 64) differentiate oxathiolanes from dioxolanes .

- IR : S-O stretching vibrations (~1050–1150 cm) are absent in dioxolanes .

Q. What experimental precautions are critical when handling this compound derivatives due to their potential toxicity?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as some derivatives (e.g., 1,3-propanesultone) are carcinogenic (IARC Group 2B) .

- Store under inert atmosphere (N/Ar) at 2–8°C to prevent decomposition. Reactivity with nucleophiles (e.g., amines) necessitates anhydrous conditions .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity as a receptor in Hg fluorescent probes?

- Methodological Answer : The sulfur atom in this compound acts as a soft Lewis base, selectively coordinating Hg via thioether groups. Upon binding, the probe undergoes a ring-opening reaction, triggering fluorescence emission at nm. DFT calculations (e.g., B3LYP/6-31G*) model charge transfer processes, while Stern-Volmer plots quantify quenching efficiency ( M) .

Q. What mechanistic pathways explain the antiviral activity of this compound nucleoside analogues against hepatitis B virus (HBV)?

- Methodological Answer :

- Prodrug Activation : Intracellular phosphorylation converts analogues like 3TC (lamivudine) to triphosphate forms, inhibiting HBV DNA polymerase via chain termination.

- Enantioselectivity : β-L enantiomers exhibit higher efficacy ( μM) due to optimized binding to viral reverse transcriptase .

- Resistance Profiling : Mutations (e.g., rtM204V) reduce susceptibility; molecular docking (AutoDock Vina) identifies steric clashes in mutant binding pockets .

Q. How can contradictory data on the cytotoxicity of this compound derivatives be resolved in drug development?

- Methodological Answer :

- Assay Optimization : Use isogenic cell lines to control for metabolic variability. For example, mitochondrial toxicity (e.g., lactate dehydrogenase release) should be measured alongside antiviral activity .

- Metabolomics : LC-MS/MS identifies off-target metabolites (e.g., sulfonic acid derivatives) that may contribute to toxicity .

- Species-Specific Differences : Compare human hepatocyte models (HepG2) with murine in vivo studies to validate translational relevance .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug candidates?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation () to calculate and Hill coefficient ().

- ANOVA with Tukey Post Hoc : Compare multiple analogues (e.g., EC of 3TC vs. emtricitabine) to assess significance () .

| Compound | EC (μM) | Selectivity Index (CC/EC) |

|---|---|---|

| 3TC | 0.02 | >5000 |

| Emtricitabine | 0.05 | 3000 |

| Experimental A | 0.12 | 800 |

Experimental Design

Q. How should researchers design kinetic studies to evaluate the hydrolytic stability of this compound derivatives under physiological conditions?

- Methodological Answer :

- Buffer Systems : Use PBS (pH 7.4) at 37°C to simulate blood plasma. Monitor degradation via HPLC-MS at h.

- Kinetic Modeling : Apply first-order kinetics () to determine half-life. For example, 1,3-propanesultone has h in aqueous media .

Literature and Citation Practices

Q. What strategies ensure comprehensive literature reviews for this compound research, given conflicting nomenclature (e.g., "propane sultone" vs. "1,2-oxathiolane 2,2-dioxide")?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。